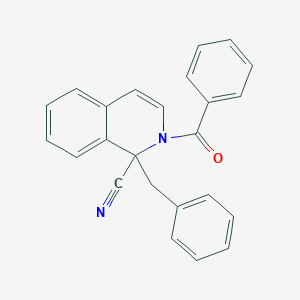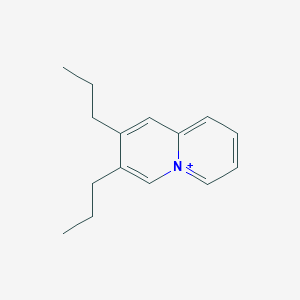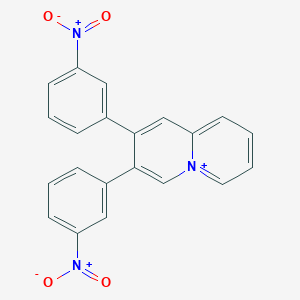
3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one, also known as Diltiazem, is a benzothiazepine derivative that is primarily used as a calcium channel blocker. It is a white crystalline powder that is soluble in water and ethanol. Diltiazem is widely used in the treatment of hypertension, angina, and arrhythmia.
Mécanisme D'action
3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one works by blocking the influx of calcium ions into the cells of the heart and blood vessels. This leads to relaxation of the smooth muscles in the blood vessels, resulting in vasodilation and decreased blood pressure. It also slows down the heart rate and reduces the force of contraction, thus reducing the workload of the heart.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to reduce the levels of oxidative stress and inflammation, which are associated with various diseases. It has also been shown to improve the function of the endothelium, which is the inner lining of blood vessels. In addition, this compound has been found to have a protective effect on the heart and brain, reducing the risk of cardiovascular and neurological diseases.
Avantages Et Limitations Des Expériences En Laboratoire
3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one has several advantages for lab experiments. It is readily available, relatively inexpensive, and has a well-established safety profile. However, it also has some limitations. It has a short half-life and is rapidly metabolized, which can make it difficult to maintain consistent plasma levels. In addition, this compound can interact with other drugs, which can complicate experimental design and interpretation of results.
Orientations Futures
There are several future directions for research on 3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one. One area of interest is the potential use of this compound in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of interest is the development of novel formulations of this compound that can improve its bioavailability and prolong its half-life. Finally, further studies are needed to explore the potential interactions between this compound and other drugs, and to identify any potential adverse effects that may limit its clinical use.
Conclusion:
In conclusion, this compound is a benzothiazepine derivative that has been extensively studied for its potential therapeutic effects in various diseases. It works by blocking the influx of calcium ions into the cells of the heart and blood vessels, leading to vasodilation and decreased blood pressure. This compound has several advantages for lab experiments, but also has some limitations. There are several future directions for research on this compound, including its potential use in the treatment of neurological disorders and the development of novel formulations with improved bioavailability.
Méthodes De Synthèse
3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one can be synthesized by the condensation of 2-methoxybenzyl chloride with 3-amino-4-methoxybenzoic acid followed by cyclization with thionyl chloride. The resulting product is then treated with 2-mercaptoacetamide to yield this compound.
Applications De Recherche Scientifique
3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-1,5-benzothiazepin-2(3H)-one has been extensively studied for its potential therapeutic effects in various diseases. It has been shown to have antihypertensive, antiarrhythmic, and antianginal effects. In addition, this compound has been found to have potential in the treatment of Alzheimer's disease, Parkinson's disease, and other neurological disorders.
Propriétés
Formule moléculaire |
C17H17NO4S |
|---|---|
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-hydroxy-8-methoxy-4-(4-methoxyphenyl)-4,5-dihydro-3H-1,5-benzothiazepin-2-one |
InChI |
InChI=1S/C17H17NO4S/c1-21-11-5-3-10(4-6-11)15-16(19)17(20)23-14-9-12(22-2)7-8-13(14)18-15/h3-9,15-16,18-19H,1-2H3 |
Clé InChI |
LRNCOGWUGWGGJP-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)SC3=C(N2)C=CC(=C3)OC)O |
SMILES canonique |
COC1=CC=C(C=C1)C2C(C(=O)SC3=C(N2)C=CC(=C3)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


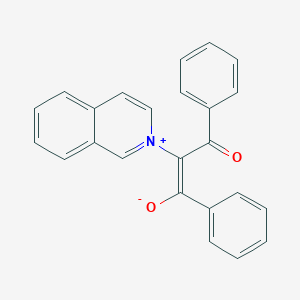
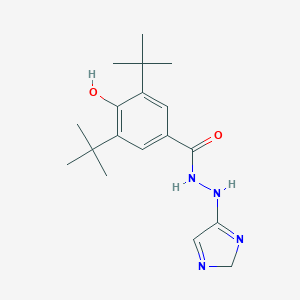
![2,6-ditert-butyl-4-[[2-(4-methylpyrimidin-2-yl)hydrazinyl]methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280501.png)
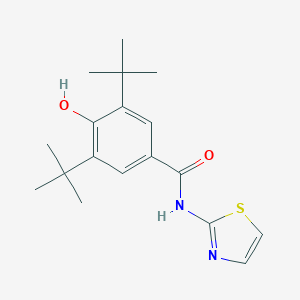
![2,6-ditert-butyl-4-[(2-pyrazin-2-ylhydrazinyl)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B280506.png)
![Tetrahydro-2-furanylmethyl 8-(aminocarbonyl)-4-{2-nitrophenyl}-2-methyl-1,4-dihydroimidazo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B280507.png)
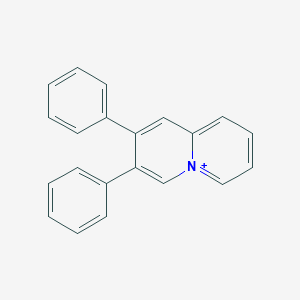


![14H,15H,16H-dibenzo[i,k]pyrido[3,2,1-de]phenanthridinium](/img/structure/B280514.png)
![11-Methyldibenzo[f,h]pyrido[1,2-b]isoquinolinium](/img/structure/B280515.png)
